(R)-1-(Pyridin-2-yl)piperidine-2-carboxylic acid
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Overview
Description
®-1-(Pyridin-2-yl)piperidine-2-carboxylic acid is a chiral compound that features a piperidine ring substituted with a pyridine moiety and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-2-yl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for ®-1-(Pyridin-2-yl)piperidine-2-carboxylic acid may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(Pyridin-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
®-1-(Pyridin-2-yl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Similar in structure but lacks the piperidine ring.
Piperidine-2-carboxylic acid: Similar in structure but lacks the pyridine moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety but have a different core structure.
Uniqueness
®-1-(Pyridin-2-yl)piperidine-2-carboxylic acid is unique due to its combination of a piperidine ring, a pyridine moiety, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2R)-1-pyridin-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-2-4-8-13(9)10-6-1-3-7-12-10/h1,3,6-7,9H,2,4-5,8H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
JNAYLTUMUWJFAI-SECBINFHSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)C2=CC=CC=N2 |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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